3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)
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Overview
Description
3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) is an organic compound with the molecular formula C12H18O4. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a phenylene group through ether linkages. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) typically involves the reaction of 1,2-dihydroxybenzene (catechol) with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of catechol attack the carbon atoms of the chloropropanol, resulting in the formation of ether linkages.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) depends on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. The ether linkages provide flexibility to the molecule, allowing it to interact with different targets in a dynamic manner. The exact pathways involved in its mechanism of action are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
3,3’-[1,3-Phenylenebis(oxy)]di(propan-1-ol): Similar structure but with different positional isomerism.
3,3’-[1,4-Phenylenebis(oxy)]di(propan-1-ol): Another positional isomer with distinct properties.
Uniqueness
3,3’-[1,2-Phenylenebis(oxy)]di(propan-1-ol) is unique due to its specific arrangement of hydroxyl groups and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
78269-36-0 |
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Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-[2-(3-hydroxypropoxy)phenoxy]propan-1-ol |
InChI |
InChI=1S/C12H18O4/c13-7-3-9-15-11-5-1-2-6-12(11)16-10-4-8-14/h1-2,5-6,13-14H,3-4,7-10H2 |
InChI Key |
VQMLPEHCSRHJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCO)OCCCO |
Origin of Product |
United States |
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